2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE is a complex organic compound that features a unique combination of a pyrazole ring and a tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The tricyclic structure is then constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the use of high-throughput screening to identify the most effective catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-Benzyl-1H-pyrazole: Another pyrazole derivative with a benzyl group.
Tricyclo[5.2.1.0~2,6~]decane: A tricyclic compound with a similar core structure.
Uniqueness
What sets 4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE apart is its combination of a pyrazole ring with a tricyclic structure, which imparts unique chemical and biological properties. This structural novelty makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(1-benzyl-3,5-dimethylpyrazol-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C21H21N3O2/c1-12-19(13(2)23(22-12)11-14-6-4-3-5-7-14)24-20(25)17-15-8-9-16(10-15)18(17)21(24)26/h3-9,15-18H,10-11H2,1-2H3 |
InChI Key |
GHGGJNHGLFZHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.